PF-543 is a potent and selective inhibitor of sphingosine kinase 1 (SphK1) []. It is a cell-permeant compound with a non-lipid structure, distinguishing it from typical SK inhibitors [, ]. PF-543 effectively inhibits SphK1 with a Ki of 3.6 nM, demonstrating competitive inhibition with sphingosine []. Notably, PF-543 exhibits over 100-fold selectivity for SphK1 over SphK2, the other isoform of sphingosine kinase []. This high selectivity for SphK1 makes PF-543 a valuable tool for dissecting the specific roles of SphK1-driven sphingosine-1-phosphate (S1P) signaling in various cellular processes [].
Synthesis Analysis
Simplified Derivatives: Researchers have designed structurally simplified PF-543 derivatives using a two-step method from commercially available starting materials [].
Aliphatic Side Chain Introduction: Derivatives with aliphatic long chains, similar to known SK inhibitors, have been synthesized to investigate their antitumor activity and inhibitory effects on SK1 [].
Fluorophore Introduction: To investigate PF-543's intracellular localization and its association with anticancer activity, a boron-dipyrromethene (BODIPY) fluoroprobe has been introduced into its structure [].
Tail Group Modifications: Studies have focused on modifying the tail group of PF-543, introducing aromatic or aliphatic tails in the triazole group, to assess changes in SK-inhibitory effect, anticancer activity, and metabolic stability [].
Dimer Derivatives: Dimer derivatives of PF-543 have been synthesized and evaluated for their efficacy as potential antitumor agents, particularly in non-small cell lung cancer [].
Molecular Structure Analysis
The crystal structure of SPHK1 in complex with PF-543 has been resolved at a resolution of 1.8 Å []. The structure reveals PF-543 bound within the enzyme's substrate-binding channel, adopting a bent conformation similar to that expected for a bound sphingosine substrate []. Interestingly, the head group of PF-543 exhibits rotation compared to sphingosine []. This structural information is valuable for designing SPHK1 and SPHK2 inhibitors with improved selectivity and potency [].
Mechanism of Action
PF-543 functions by competitively binding to the active site of SphK1, thereby blocking the phosphorylation of sphingosine to S1P [, ]. This inhibition disrupts the balance of sphingolipid metabolites, leading to downstream effects on various cellular processes, including:
Cell Growth and Survival: PF-543 has demonstrated anti-proliferative effects and induction of apoptosis in various cancer cell lines [, , ].
Fibrosis: Studies indicate that PF-543 can mitigate pulmonary fibrosis by reducing lung epithelial cell mtDNA damage and recruitment of fibrogenic monocytes [, ].
Inflammation: PF-543 has shown anti-inflammatory effects in models of colitis and sepsis [, ].
Angiogenesis and Lymphangiogenesis: PF-543 can inhibit angiogenesis and lymphangiogenesis, potentially by disrupting the SphK1/S1P signaling axis in the tumor microenvironment [, ].
Physical and Chemical Properties Analysis
Cell Permeability: PF-543 readily crosses cell membranes to exert its inhibitory effects intracellularly [].
Metabolic Stability: The metabolic stability of PF-543 has been a subject of investigation, with studies exploring structural modifications to improve its half-life [, ].
Applications
Cancer Research: Investigating the potential of PF-543 and its derivatives as anticancer agents, particularly in colorectal cancer, gastric cancer, non-small cell lung cancer, triple-negative breast cancer, and ovarian cancer [, , , , , ].
Pulmonary Fibrosis: Elucidating the role of SphK1/S1P signaling in the development and progression of pulmonary fibrosis and exploring PF-543 as a potential therapeutic agent [, , ].
Inflammatory Diseases: Studying the contribution of SphK1 to inflammatory responses in conditions like sepsis, colitis, and asthma, and evaluating the therapeutic potential of PF-543 [, , ].
Cardiovascular Diseases: Investigating the role of SphK1 in cardiovascular pathologies such as myocardial infarction, pulmonary arterial hypertension, and preeclampsia [, , , ].
Other Applications: PF-543 has also been employed to study sphingolipid metabolism, vesicle trafficking, and calcium signaling in various cell types [, , , , , ].
Related Compounds
Compound 5
Compound Description: Compound 5 is a derivative of PF-543 where the methyl group on the toluene backbone is substituted with fluorine. This modification resulted in a compound with similar SphK1 inhibitory and anticancer activities compared to PF-543 [].
DPF-543
Compound Description: This PF-543 derivative incorporates a dansyl group into its structure. Unlike PF-543, which primarily increased sphingosine levels, DPF-543 enhanced de novo ceramide generation by both enhancing serine palmitoyltransferase (SPT) activity and inhibiting SPHKs [].
Relevance: The addition of the dansyl group significantly altered the compound's activity profile, leading to increased cytotoxicity due to ceramide accumulation. This finding suggests that structural modifications on SPHK inhibitors can be used to modulate sphingolipid metabolism and enhance anticancer activity [].
BODIPY-PF-543
Compound Description: This compound is a derivative of PF-543 conjugated with a Boron–dipyrromethene (BODIPY) fluorophore. BODIPY-PF-543 retains similar SK1 inhibitory activity as PF-543, indicating that the fluorophore does not significantly affect this activity []. Confocal microscopy revealed its localization primarily within the cell cytosol [].
Relevance: The successful incorporation of BODIPY into PF-543 without compromising its SK1 inhibitory effect provides a valuable tool for investigating the intracellular localization and behavior of this SK inhibitor [].
PP2A-Activating PF-543 Derivative
Compound Description: This derivative features modifications to the tail group of PF-543, incorporating either aromatic or aliphatic tails in the triazole group. While compounds with aliphatic tails exhibited high inhibitory effects on pancreatic cancer cells and improved metabolic stability compared to PF-543, they showed slightly lower selectivity for SK1 []. Notably, one aliphatic tail-containing compound activated protein phosphatase 2A (PP2A), similar to FTY720, but with a distinct binding mode [].
Relevance: These findings suggest that the tail structure of PF-543 influences its metabolic stability and selectivity. Additionally, this study highlights the possibility of designing PF-543 derivatives with additional biological activities, such as PP2A activation, which could contribute to their anticancer effects [].
Compound 2
Compound Description: This derivative connects two aromatic structures in a para-form, simplifying the structure of PF-543. Compound 2 displayed a similar SK1 inhibitory effect as PF-543 but exhibited higher cytotoxicity in HT29, AGS, and PC3 cells [].
Relevance: This finding suggests that structural simplification of PF-543 can lead to enhanced anticancer activity while maintaining SK1 inhibitory effects. Docking studies indicate that this improvement might be attributed to a similar interaction with SK1 as observed with PF-543 [].
PF-543 Derivative Containing Aliphatic Side Chain
Compound Description: This derivative, referred to as compound 2 in the original research, replaces the benzenesulfonyl moiety in PF-543 with an aliphatic long chain, a characteristic feature of other known SK inhibitors. This compound displayed similar antitumor activity in HT29, HCT116, and AGS cells compared to PF-543, and exhibited comparable inhibitory effects on SK1 [].
Relevance: Docking studies suggested that the introduced aliphatic chain in this derivative could potentially replace the benzenesulfonyl structure of PF-543 without compromising its activity. This finding opens avenues for exploring different aliphatic side chains to optimize the compound's properties [].
Dimer Derivatives of PF-543
Compound Description: These derivatives are dimeric forms of PF-543 designed to enhance its anticancer activity in non-small cell lung cancer (NSCLC) []. Among these, piperidine forms (Compounds 2 and 4) exhibited superior anticancer activity compared to the pyrrolidine forms (Compounds 1 and 3) []. Compounds 2 and 4 demonstrated inhibitory effects on both SK1 and SK2 activity, leading to reduced S1P levels and increased cytotoxicity in NSCLC cells through apoptosis [].
Relevance: The dimerization of PF-543 resulted in compounds with enhanced anticancer activity and improved metabolic stability compared to the parent compound. Notably, the bulky tail structure of these derivatives seems to play a key role in their increased efficacy, suggesting a potential strategy for developing new NSCLC treatments [].
Glycan-containing PF-543 Analogues
Compound Description: These are a series of analogues designed by incorporating natural monosaccharides into the structure of PF-543 []. The rationale behind this design was to enhance the anchoring of the inhibitor within the polar head region of the J-shaped substrate-binding channel of SK1 [].
Relevance: While the specific biological activities of these glycan-containing analogues are not detailed in the provided abstract, their design represents a novel approach to potentially improve the binding affinity and selectivity of PF-543 for SK1 []. Further investigations into their activity and pharmacological properties are warranted.
SKI II: A dual inhibitor of sphingosine kinases 1 and 2, but also exhibits noncompetitive inhibitory activity against dihydroceramide desaturase (Des1) [].
RB-005: A dual sphingosine kinase 1/ceramide synthase inhibitor [].
FTY720 (Fingolimod): A sphingosine analogue and immunomodulatory drug, also known to activate PP2A [, ].
(R)-FTY720 methyl ether (ROMe): A selective SK2 inhibitor [].
2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole (SKi): A non-selective SK1/2 inhibitor [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PF-543 Citrate is a novel cell-permeant inhibitor of SphK1 with a K(i) of 3.6 nM, PF-543 is sphingosine-competitive and is more than 100-fold selective for SphK1 over the SphK2 isoform.IC50 value: 3.6 nM (Ki)Target: SphK1PF-543 is the most potent inhibitor of SphK1 described to date and it will be useful for dissecting specific roles of SphK1-driven S1P signalling.
Tacrolimus (anhydrous) is a macrolide lactam containing a 23-membered lactone ring, originally isolated from the fermentation broth of a Japanese soil sample that contained the bacteria Streptomyces tsukubaensis. It has a role as an immunosuppressive agent and a bacterial metabolite. Tacrolimus (also FK-506 or Fujimycin) is an immunosuppressive drug whose main use is after organ transplant to reduce the activity of the patient's immune system and so the risk of organ rejection. It is also used in a topical preparation in the treatment of severe atopic dermatitis, severe refractory uveitis after bone marrow transplants, and the skin condition vitiligo. It was discovered in 1984 from the fermentation broth of a Japanese soil sample that contained the bacteria Streptomyces tsukubaensis. Tacrolimus is chemically known as a macrolide. It reduces peptidyl-prolyl isomerase activity by binding to the immunophilin FKBP-12 (FK506 binding protein) creating a new complex. This FKBP12-FK506 complex inhibits calcineurin which inhibits T-lymphocyte signal transduction and IL-2 transcription. Tacrolimus anhydrous is a Calcineurin Inhibitor Immunosuppressant. The mechanism of action of tacrolimus anhydrous is as a Calcineurin Inhibitor. Tacrolimus is a calcineurin inhibitor and potent immunosuppressive agent used largely as a means of prophylaxis against cellular rejection after transplantation. Tacrolimus therapy can be associated with mild serum enzyme elevations, and it has been linked to rare instances of clinically apparent cholestatic liver injury. Tacrolimus is a natural product found in Streptomyces tacrolimicus, Euglena gracilis, and other organisms with data available. Tacrolimus is a macrolide isolated from Streptomyces tsukubaensis. Tacrolimus binds to the FKBP-12 protein and forms a complex with calcium-dependent proteins, thereby inhibiting calcineurin phosphatase activity and resulting in decreased cytokine production. This agent exhibits potent immunosuppressive activity in vivo and prevents the activation of T-lymphocytes in response to antigenic or mitogenic stimulation. Tacrolimus possesses similar immunosuppressive properties to cyclosporine, but is more potent. Tacrolimus Anhydrous is anhydrous from of tacrolimus, a macrolide isolated from Streptomyces tsukubaensis. Tacrolimus binds to the FKBP-12 protein and forms a complex with calcium-dependent proteins, thereby inhibiting calcineurin phosphatase activity and resulting in decreased cytokine production. This agent exhibits potent immunosuppressive activity in vivo and prevents the activation of T-lymphocytes in response to antigenic or mitogenic stimulation. Tacrolimus possesses similar immunosuppressive properties to cyclosporine, but is more potent. A macrolide isolated from the culture broth of a strain of Streptomyces tsukubaensis that has strong immunosuppressive activity in vivo and prevents the activation of T-lymphocytes in response to antigenic or mitogenic stimulation in vitro.
Antioxidant, antimutagenic agent. Shows antimutagenic effects against a range of mutagenic agents but potentiates the mutagenic effects of alkylating agents. Shows antiproliferative effects. Chlorophyll a- and b-derivative. Shows antioxidant effects in vivo. Orally active. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Copper chlorophyllin is a semi-synthetic derivative of natural chlorophyll pigment and is used as a common food colorant. It is usually synthesized by the alkaline hydrolysis of chlorophyll. Chlorophyllin sodium copper salt is a semi-synthetic mixture of water-soluble sodium copper salts derived from chlorophyll, primarily used as a food additive and in alternative medicine.
Amrubicin Hydrochloride is the hydrochloride salt of a third-generation synthetic 9-amino-anthracycline with antineoplastic activity. Amrubicin intercalates into DNA and inhibits the activity of topoisomerase II, resulting in inhibition of DNA replication, and RNA and protein synthesis, followed by cell growth inhibition and cell death. This agent has demonstrated a higher level of anti-tumor activity than conventional anthracycline drugs without exhibiting any indication of the cumulative cardiac toxicity common to this class of compounds.
Quetiapine is a dibenzothiazepine, a N-alkylpiperazine and a N-arylpiperazine. It has a role as a serotonergic antagonist, a dopaminergic antagonist, a histamine antagonist, an adrenergic antagonist and a second generation antipsychotic. Initially approved by the FDA in 1997, quetiapine is a second-generation atypical antipsychotic used in schizophrenia, major depression, and bipolar disorder. Quetiapine demonstrates a high level of therapeutic efficacy and low risk of adverse effects during long-term treatment. It is well-tolerated and a suitable option for some patients with high sensitivity to other drugs, such as [clozapine] and [olanzapine]. Quetiapine is an Atypical Antipsychotic. Quetiapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. Use of quetiapine has been associated with serum aminotransferase elevations and in rare instances with clinically apparent acute liver injury. Quetiapine Fumarate is the fumarate salt form of quetiapine, a dibenzothiazepine derivative with antipsychotic property. Quetiapine fumarate antagonizes serotonin activity mediated by 5-HT 1A and 5-HT2 receptors. With a lower affinity, this agent also reversibly binds to dopamine D1 and D2 receptors in the mesolimbic and mesocortical areas of the brain leading to decreased psychotic effects, such as hallucinations and delusions. In addition, quetiapine fumarate also binds to other alpha-1, alpha-2 adrenergic and histamine H1 receptors. Quetiapine is a dibenzothiazepine derivative with antipsychotic property. Quetiapine fumarate antagonizes serotonin activity mediated by 5-HT 1A and 5-HT2 receptors. With a lower affinity, this agent also reversibly binds to dopamine D1 and D2 receptors in the mesolimbic and mesocortical areas of the brain leading to decreased psychotic effects, such as hallucinations and delusions. In addition, quetiapine also binds to other alpha-1, alpha-2 adrenergic and histamine H1 receptors. The most common side effect is sedation, and is prescribed specifically for this effect in patients with sleep disorders. Seroquel will put the patient into a drowsy state, and will help the patient fall asleep. It is one of the most sedating of all anti psychotic drugs, rivaling even the most sedating older antipsychotics. Many prescriptions call for the entire dose to be taken before bedtime because of its sedative effects. Although quetiapine is approved by the FDA for the treatment of schizophrenia and bipolar disorder, it is frequently prescribed for off-label purposes including insomnia or the treatment of anxiety disorders. Due to its sedative side effects, reports of quetiapine abuse (sometimes by insufflating crushed tablets) have emerged in medical literature; Quetiapine belongs to a series of neuroleptics known as atypical antipsychotics, which have become increasingly popular alternatives to typical antipsychotics such as haloperidol. Quetiapine HAS approvals for the treatment of schizophrenia and acute mania in bipolar disorder. It is also used off-label to treat other disorders, such as post-traumatic stress disorder, alcoholism, obsessive compulsive disorder, anxiety disorders, hallucinations in Parkinson's disease patients using ropinirole, and as a sedative for those with sleep disorders. The most common side effect is sedation, and is prescribed specifically for this effect in patients with sleep disorders. Seroquel will put the patient into a drowsy state, and will help the patient fall asleep. It is one of the most sedating of all anti psychotic drugs, rivaling even the most sedating older antipsychotics. Many prescriptions call for the entire dose to be taken before bedtime because of its sedative effects. Although quetiapine is approved by the FDA for the treatment of schizophrenia and bipolar disorder, it is frequently prescribed for off-label purposes including insomnia or the treatment of anxiety disorders. Due to its sedative side effects, reports of quetiapine abuse (sometimes by insufflating crushed tablets) have emerged in medical literature; for the same reason, abuse of other antipsychotics, such as chlorpromazine (Thorazine), may occur as well, but research related to the abuse of typical antipsychotics is limited. for the same reason, abuse of other antipsychotics, such as chlorpromazine (Thorazine), may occur as well, but research related to the abuse of typical antipsychotics is limited. A dibenzothiazepine and ANTIPSYCHOTIC AGENT that targets the SEROTONIN 5-HT2 RECEPTOR; HISTAMINE H1 RECEPTOR, adrenergic alpha1 and alpha2 receptors, as well as the DOPAMINE D1 RECEPTOR and DOPAMINE D2 RECEPTOR. It is used in the treatment of SCHIZOPHRENIA; BIPOLAR DISORDER and DEPRESSIVE DISORDER. See also: Quetiapine Fumarate (has salt form).